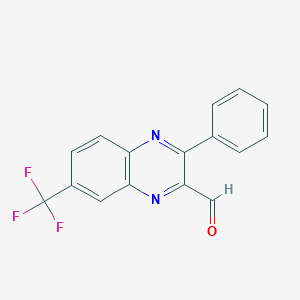
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group and a phenyl ring in this compound enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method includes the reaction of 3-(trifluoromethyl)quinoxalin-2(1H)-one with phenylboronic acids in the presence of palladium(II) acetate and triphenylphosphine as catalysts .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoxalines depending on the reagents used.
科学的研究の応用
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes and receptors involved in disease processes. For example, it has been shown to inhibit HIV-1 reverse transcriptase and modulate LXR receptors . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Phenyl-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Comparison: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde stands out due to its unique combination of a phenyl ring and a trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs . This makes it a valuable compound for developing new therapeutic agents and materials .
特性
CAS番号 |
646512-65-4 |
|---|---|
分子式 |
C16H9F3N2O |
分子量 |
302.25 g/mol |
IUPAC名 |
3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)11-6-7-12-13(8-11)20-14(9-22)15(21-12)10-4-2-1-3-5-10/h1-9H |
InChIキー |
BMWCOPXLXZUNEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)


![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)


![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)

